![molecular formula C18H16F3N3OS B2520087 1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one CAS No. 625377-69-7](/img/structure/B2520087.png)
1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one
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Overview
Description
The compound "1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one" is a fluorine-containing heterocycle, which is a class of compounds known for their interesting chemical properties and potential pharmacological activities. The core structure of this compound includes a thieno[2,3-b]pyridine moiety, which is a fused ring system combining a thiophene ring with a pyridine ring. The presence of a trifluoromethyl group and additional substituents such as the pyridinyl group and the dimethylpropanone moiety suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridine derivatives has been described in the literature. For instance, 4,6-dimethyl-2H-thieno[2,3-b]pyridin-3-one has been used as a starting material to react with various reagents to yield substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines . Another synthesis route involves the preparation of 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione, which can be further reacted with chloroacetone or phenacyl bromide to yield 2-acetyl or benzoyl-3-amino-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines . These methods provide a foundation for the synthesis of the compound , although the exact synthetic route for this specific compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by the presence of a fused ring system that can influence the electronic distribution and reactivity of the molecule. The addition of electron-withdrawing groups such as the trifluoromethyl group can further affect the molecule's electronic properties and potentially its interaction with biological targets . The amino group present in the compound is a versatile functional group that can participate in hydrogen bonding and other interactions, which could be crucial for its biological activity.
Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives are known to undergo various chemical reactions. For example, the amino group can be involved in reactions with different reagents to form formamidines, which have been synthesized by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with reagents like dimethylformamide/phosphoroxide chloride . These reactions can lead to the formation of compounds with different biological activities, including antianaphylactic properties . The presence of the amino group in the compound of interest suggests that it may also undergo similar reactions, potentially leading to a variety of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one" are not detailed in the provided papers, we can infer some properties based on the structure and known properties of related compounds. The presence of the trifluoromethyl group is likely to increase the lipophilicity of the compound, which could affect its solubility and permeability across biological membranes . The fused ring system may confer a degree of rigidity to the molecule, potentially influencing its binding to biological targets. The amino group could contribute to the compound's solubility in water and its ability to form salts, which may be relevant for its pharmacokinetic properties .
Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Compound Formation
The synthesis of heterocyclic compounds using 1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one as a precursor or a key intermediate has been a significant area of research. These studies focus on developing novel compounds with potential applications in pharmaceuticals, materials science, and as catalysts in chemical reactions.
Formation of Pyrido and Pyrimidine Derivatives : Research has demonstrated the utility of this compound in forming various pyrido and pyrimidine derivatives. These derivatives are synthesized through reactions with different active methylene compounds and halocompounds, showcasing the compound's versatility in creating a wide range of heterocyclic structures (Rateb, 2014).
Antimicrobial Activity : Some synthesized derivatives have been evaluated for their antimicrobial activities, indicating the potential of these compounds in developing new therapeutic agents. The study of these compounds' biological activities is crucial for identifying new drug candidates (Abdel-rahman et al., 2002).
Catalysis and Enantioselective Reactions : The compound has also been investigated as a part of catalytic systems for enantioselective reactions. These studies are essential for advancing synthetic methodologies that can produce chiral compounds, which are important in various fields, including pharmaceuticals (Desimoni et al., 2005).
Mechanism of Action
The biological activities of the derivatives such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity were evaluated .
properties
IUPAC Name |
1-[3-amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-17(2,3)15(25)14-13(22)12-10(18(19,20)21)7-11(24-16(12)26-14)9-5-4-6-23-8-9/h4-8H,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVPCYWPEJPUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one |
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